molecular formula C11H11NO3 B3056715 5-(3,4-Dimethoxyphenyl)oxazole CAS No. 73663-61-3

5-(3,4-Dimethoxyphenyl)oxazole

Cat. No.: B3056715
CAS No.: 73663-61-3
M. Wt: 205.21 g/mol
InChI Key: YSKJRWLLGAEZDF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with an amino acid derivative under acidic conditions to form the oxazole ring. Another method involves the use of α-bromo ketones and alkyl (aryl) isothiocyanates in the presence of sodium hydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of magnetically recoverable catalysts, which offer high stability and ease of separation from the reaction mixture using an external magnet. This method is eco-friendly and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a simple oxazole ring.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

    Benzoxazole: Contains a fused benzene ring, offering different chemical properties.

    Oxazoline: A reduced form of oxazole with a saturated ring.

Uniqueness

5-(3,4-Dimethoxyphenyl)oxazole is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This substitution pattern enhances its potential in medicinal chemistry and material science, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-13-9-4-3-8(5-10(9)14-2)11-6-12-7-15-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKJRWLLGAEZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533380
Record name 5-(3,4-Dimethoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73663-61-3
Record name 5-(3,4-Dimethoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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